BenchChemオンラインストアへようこそ!

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Design

Procure CAS 1105223-84-4 to exploit its unique 2,4-dimethylbenzyl substitution—absent in unsubstituted or 4-methylbenzyl analogs—for constructing 3-point SAR matrices against GSK-3α/β, Axl, and FAK kinase panels. This steric/lipophilic perturbation reveals selectivity cliffs and hydrophobic sub-pocket engagement. Order alongside CAS 1105237-36-2 and CAS 1171748-11-0 for congeneric series profiling.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 1105223-84-4
Cat. No. B2433208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide
CAS1105223-84-4
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC(=C3)OC)C
InChIInChI=1S/C20H21N3O4/c1-13-7-8-15(14(2)9-13)10-19-22-23-20(27-19)21-18(24)12-26-17-6-4-5-16(11-17)25-3/h4-9,11H,10,12H2,1-3H3,(H,21,23,24)
InChIKeyRPKPTGYKLOOQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide (CAS 1105223-84-4): Baseline Identity, Physicochemical Profile, and Procurement Context


Compound CAS 1105223-84-4, N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide (C20H21N3O4, MW 367.4 g/mol), is a synthetic small molecule belonging to the 1,3,4-oxadiazole acetamide class . Its distinctive architecture incorporates a 2,4-dimethylbenzyl moiety at the oxadiazole C5 position and a 3-methoxyphenoxy acetamide at the C2 position—a substitution pattern that distinguishes it from mono-substituted and para-substituted benzyl analogs in screening libraries . Although the compound currently lacks direct peer-reviewed bioactivity data, structurally related 1,3,4-oxadiazole acetamides have demonstrated potent anticancer cytotoxicity, GSK-3 kinase inhibition (IC50 values in the low nanomolar range), and Axl kinase inhibitory activity [1][2][3]. The compound is primarily available as a research-grade screening molecule for target identification and SAR exploration programs.

Why Generic Substitution Fails for N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide (CAS 1105223-84-4): The Risks of Analog Interchangeability


Within the 1,3,4-oxadiazole acetamide class, minor modifications to the benzyl substituent on the oxadiazole ring can produce dramatic shifts in biological target engagement, selectivity, and ADMET profiles. Published SAR data on structurally related oxadiazole-acetamide GSK-3 inhibitors demonstrate that the nature and position of aryl substituents directly control kinase isoform selectivity and potency [1]. Similarly, Axl kinase inhibitor series show that the linker composition—specifically the oxadiazole acetamide moiety—is critical for circumventing the classic "5-atom rule" and achieving potent inhibition [2]. The 2,4-dimethyl substitution pattern on the benzyl ring of CAS 1105223-84-4 introduces steric and electronic features absent in the unsubstituted benzyl analog (CAS 1105237-36-2) or the 4-methylbenzyl analog (CAS 1171748-11-0), potentially altering target residence time, off-rate kinetics, and resistance profiles . Consequently, generic substitution with a close analog lacking this specific substitution geometry risks invalidating SAR continuity, compromising hit validation, and introducing uncharacterized off-target effects that undermine screening reproducibility.

Product-Specific Quantitative Evidence Guide: Direct and Inferred Differentiation of CAS 1105223-84-4 from Closest Structural Analogs


Structural Differentiation via 2,4-Dimethylbenzyl Substitution: Steric and Electronic Descriptors versus Unsubstituted Benzyl Analog

CAS 1105223-84-4 bears a 2,4-dimethylbenzyl group at the oxadiazole C5 position, in contrast to the unsubstituted benzyl analog N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (CAS 1105237-36-2) . The presence of two methyl groups increases the topological polar surface area (TPSA), calculated ClogP, and molecular weight (367.4 vs. 339.3 g/mol), producing a distinct physicochemical fingerprint relevant to membrane permeability and binding-site complementarity . In published 1,3,4-oxadiazole SAR campaigns, analogous dimethylbenzyl modifications have been shown to alter kinase selectivity profiles by up to 10-fold relative to unsubstituted benzyl variants [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Design

Predicted Drug-Likeness and Physicochemical Parameter Differentiation Using in Silico ADMET Profiling

In silico ADMET profiling of the 1,3,4-oxadiazole chemotype has established class-level pharmacokinetic benchmarks: favorable safety profiles with minimal predicted toxicity and few pharmacokinetic violations [1]. The 2,4-dimethylbenzyl group of CAS 1105223-84-4 is predicted to increase lipophilicity (estimated AlogP shift of approximately +0.6 to +0.8 log units vs. the unsubstituted benzyl analog), which may modulate membrane permeability and plasma protein binding . By contrast, the 4-methylbenzyl analog (single para-methyl) is predicted to have intermediate lipophilicity, providing a three-point lipophilicity gradient for SAR exploration.

ADMET Prediction Drug-Likeness Computational Chemistry

Synthetic Accessibility and Scaffold Novelty Relative to Classical 1,3,4-Oxadiazole Acetamide Linkers

The 1,3,4-oxadiazole acetamide moiety has been established as a novel linker type for kinase inhibitors, explicitly described as 'out of the scope of the 5-atoms rule' in Axl kinase inhibitor design [1]. CAS 1105223-84-4 incorporates this validated linker chemotype with a 2,4-dimethylbenzyl cap that is less commonly explored than the phenyl, 4-fluorophenyl, or unsubstituted benzyl variants prevalent in published series [2]. Synthesis of the 2,4-dimethylbenzyl oxadiazole intermediate (CAS 1105194-04-4, 5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-amine) is commercially established, enabling efficient analog generation [3].

Synthetic Chemistry Scaffold Hopping Lead Optimization

Computational Target Prediction: Differential Kinase Binding Profile versus Benzyl and 4-Methylbenzyl Analogs

Molecular docking studies on the 1,3,4-oxadiazole chemotype have demonstrated selective inhibition of NTPDase isoforms (notably NTPDase2, implicated in tumorigenesis) with binding affinities exceeding those of AMP and ANP reference standards [1]. The 2,4-dimethylbenzyl group of CAS 1105223-84-4 is predicted to occupy a hydrophobic sub-pocket in kinase active sites that the unsubstituted benzyl analog cannot fully engage, based on the SAR precedent from GSK-3 inhibitor optimization where ortho- and para-substituted benzyl derivatives yielded IC50 values ranging from 2 nM to >1,000 nM depending on substitution geometry [2].

Kinase Inhibition Molecular Docking Computational Target Prediction

Best Research and Industrial Application Scenarios for CAS 1105223-84-4: Where the 2,4-Dimethylbenzyl Differentiation Delivers Value


Kinase Selectivity Panel Screening for SAR-by-Catalog Programs

Procure CAS 1105223-84-4 alongside its unsubstituted benzyl (CAS 1105237-36-2) and 4-methylbenzyl (CAS 1171748-11-0) analogs to construct a three-point substitution matrix for profiling against kinase panels (e.g., GSK-3α/β, Axl, FAK). The incremental steric and lipophilic perturbation introduced by the 2,4-dimethylbenzyl group enables detection of selectivity cliffs and hydrophobic sub-pocket engagement that mono-substituted analogs cannot reveal [1][2]. This approach is directly supported by published SAR showing that oxadiazole acetamide GSK-3 inhibitors exhibit up to 27-fold isoform selectivity differences driven by aryl substitution geometry [3].

ADMET Structure-Property Relationship (SPR) Studies for Lipophilicity Optimization

Use CAS 1105223-84-4 as the high-lipophilicity anchor in a congeneric series spanning unsubstituted benzyl (lowest ClogP), 4-methylbenzyl (intermediate), and 2,4-dimethylbenzyl (highest). This series allows systematic evaluation of how incremental lipophilicity affects membrane permeability, metabolic stability, and plasma protein binding within the 1,3,4-oxadiazole acetamide chemotype, building on the favorable in silico ADMET profiles reported for this scaffold class [1].

NTPDase Inhibitor Screening for Cancer Biology Research

Screen CAS 1105223-84-4 against ecto-NTPDase isoforms (NTPDase1, 2, 3, 8) based on the demonstrated selectivity of 1,3,4-oxadiazole derivatives for NTPDase2, a target implicated in tumorigenesis and cancer progression [1]. The 2,4-dimethylbenzyl substitution may enhance hydrophobic interactions within the NTPDase2 active site, potentially improving upon the binding affinities of reported oxadiazole NTPDase inhibitors. This application targets researchers investigating purinergic signaling in oncology.

Hit-to-Lead Optimization with a Pre-Validated Oxadiazole Acetamide Linker

Employ CAS 1105223-84-4 as a starting scaffold for medicinal chemistry optimization, leveraging the 1,3,4-oxadiazole acetamide linker that has been validated as a novel kinase inhibitor pharmacophore exceeding the classical '5-atom rule' for type II kinase inhibitor design [1]. The commercially available amine intermediate (CAS 1105194-04-4) facilitates rapid analog synthesis, reducing the synthetic burden for hit expansion compared to de novo oxadiazole construction [2].

Quote Request

Request a Quote for N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.